molecular formula C7H11N3O B8783736 Ethanol, 2-(methyl-2-pyrimidinylamino)- CAS No. 122320-79-0

Ethanol, 2-(methyl-2-pyrimidinylamino)-

Cat. No. B8783736
CAS RN: 122320-79-0
M. Wt: 153.18 g/mol
InChI Key: UUTYBKYADBUNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-(methyl-2-pyrimidinylamino)- is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-(methyl-2-pyrimidinylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(methyl-2-pyrimidinylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122320-79-0

Product Name

Ethanol, 2-(methyl-2-pyrimidinylamino)-

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-[methyl(pyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C7H11N3O/c1-10(5-6-11)7-8-3-2-4-9-7/h2-4,11H,5-6H2,1H3

InChI Key

UUTYBKYADBUNKX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC=CC=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloropyrimidine (10 g) and 2-methylaminoethanol in dry tetrahydrofuran (100 ml) was boiled under reflux for 3 hours. The solution was cooled, water (200 ml) was added, the mixture extracted with dichloromethane, the organic extracts were dried (MgSO4), filtered and evaporated to dryness. The residual oil was used in Preparation 5 without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-chloropyrimidine (20.8 g) and 2-(methylamino)ethanol (180 ml) was heated at 120° C. for 15 hours and concentrated. The residue was dissolved in ethyl acetate, washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was distilled under reduced pressure to obtain 2-(methyl-2-pyrimidylamino)ethanol (24.6 g, yield 88%) as a colorless oil. b.p. 130-132° C./1-1.5 mmHg
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.